molecular formula C22H20N4O3S B3205465 4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide CAS No. 1040645-87-1

4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide

Cat. No.: B3205465
CAS No.: 1040645-87-1
M. Wt: 420.5 g/mol
InChI Key: NAHQMRBVSIPSQM-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b]thiazole core substituted at position 6 with a 4-methoxyphenyl group. The C-3 position is linked to a propanamido-benzamide moiety, distinguishing it from simpler acetamide derivatives.

Properties

IUPAC Name

4-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-29-18-9-4-14(5-10-18)19-12-26-17(13-30-22(26)25-19)8-11-20(27)24-16-6-2-15(3-7-16)21(23)28/h2-7,9-10,12-13H,8,11H2,1H3,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHQMRBVSIPSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide represents a class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. The general synthetic route includes:

  • Starting Materials : Appropriate precursors such as 4-methoxyphenyl and thiazole derivatives.
  • Reagents : Common reagents include anhydrous sodium acetate and ethyl bromoacetate under reflux conditions.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels (≥95%) .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising antibacterial activity .

Antitumor Activity

Research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, with findings suggesting that it inhibits cell proliferation effectively. The structure-activity relationship (SAR) studies have highlighted the importance of the methoxy group in enhancing cytotoxicity .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It interacts with specific enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Cell Signaling Pathways : The compound may modulate pathways that are crucial for cancer cell survival and proliferation .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated significant antibacterial activity against Mycobacterium tuberculosis with minimal toxicity to normal cells.
Showed promising inhibition of carbonic anhydrase enzymes, suggesting potential use in treating conditions related to these enzymes.
Highlighted the anticancer potential with IC50 values indicating effective growth inhibition across multiple cancer cell lines.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of imidazo[2,1-b]thiazole derivatives, including the compound . These studies suggest that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction leads to DNA damage and ultimately triggers cell death pathways.

Antimicrobial Properties

In addition to anticancer activity, imidazo[2,1-b]thiazole derivatives have shown promise as antimicrobial agents. The compound has been evaluated against various bacterial strains and exhibited significant antibacterial activity.

  • Target Bacteria : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of imidazo[2,1-b]thiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are involved in inflammatory processes.

  • Potential Applications : This could lead to therapeutic applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Emerging research suggests that compounds like 4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide may possess neuroprotective properties. These effects could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

  • Mechanism : The neuroprotective effects are likely mediated through antioxidant activity and the modulation of neuroinflammatory pathways.
Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveModulates neuroinflammation; potential antioxidant

Case Study 1: Anticancer Evaluation

A study published in ACS Omega explored a series of imidazo[2,1-b]thiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of imidazo[2,1-b]thiazole derivatives against resistant bacterial strains. The study demonstrated that these compounds could effectively inhibit bacterial growth, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The imidazo[2,1-b]thiazole scaffold is highly versatile, with substituents at positions 3, 5, and 6 critically influencing bioactivity. Key comparisons include:

Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-b]thiazole Derivatives
Compound Name / ID (Evidence Source) Substituents (Position) Molecular Weight Key Activity (IC₅₀ or % Inhibition)
Target Compound 6-(4-Methoxyphenyl), 3-propanamido-benzamide Not reported Not reported (Inferred SAR below)
5h () 6-(4-Methoxyphenyl), 3-acetamide-pyridine 423.9 g/mol Cytotoxicity: Moderate (HepG2, MDA-MB-231)
5l () 6-(4-Chlorophenyl), 3-acetamide-piperazine 573.18 g/mol VEGFR2 inhibition: 5.72% at 20 μM; IC₅₀ = 1.4 μM (MDA-MB-231)
6a () 5-N,N-dimethyl, 6-(4-methylsulfonylphenyl) Not reported COX-2 inhibition: Highly potent (IC₅₀ < 1 μM)
2c () 6-(4-Methoxyphenyl), 3-acetic acid 288.06 g/mol Intermediate for further derivatization
Key Observations:

Substituent Effects on Enzyme Inhibition :

  • The 4-methylsulfonylphenyl group at position 6 (e.g., 6a) enhances COX-2 selectivity, while the 4-methoxyphenyl group (as in the target compound) may favor solubility due to its electron-donating nature .
  • Substitution at position 5 (e.g., N,N-dimethyl in 6a) significantly boosts COX-2 potency, suggesting that modifying the target compound’s C-5 position could amplify activity .

Cytotoxicity and Selectivity: Chlorophenyl substituents (e.g., 5l) improve VEGFR2 inhibition and cytotoxicity against triple-negative breast cancer (MDA-MB-231), whereas methoxyphenyl derivatives (e.g., 5h) show milder effects .

Synthetic Flexibility :

  • The hydrazide intermediate () and acetic acid derivative (2c, ) serve as precursors for diverse analogs, highlighting the feasibility of modifying the target compound’s propanamido-benzamide group .

Physicochemical and Spectroscopic Data

Table 2: Characterization of Selected Analogs
Compound (Source) Melting Point (°C) IR (C=O, C=S) ¹H-NMR Key Signals (δ, ppm)
3f () 230 1672 (C=O), 1236 (C=S) δ 10.36 (s, NH), 8.14 (s, imidazo-thiazole H)
4e () 277–279 1732 (C=O) δ 8.14 (s, imidazo-thiazole H), 7.53 (d, Ar-H)
2c () 231–233 Not reported δ 8.57 (s, imidazole H), 3.82 (s, OCH₃)
  • The target compound’s benzamide group would likely exhibit characteristic IR peaks near 1670 cm⁻¹ (C=O) and ¹H-NMR signals for aromatic protons (~7.5–8.5 ppm) and methoxy groups (~3.8 ppm) .

Structure-Activity Relationship (SAR) Trends

  • Position 6 : Electron-withdrawing groups (e.g., Cl, SO₂Me) enhance enzyme inhibition (COX-2, VEGFR2), while electron-donating groups (e.g., OMe) improve solubility but may reduce potency .
  • Position 3 : Acetamide derivatives (e.g., 5h, 5l) show moderate activity, whereas bulkier linkers (e.g., propanamido-benzamide) could optimize target engagement .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide?

The compound is typically synthesized via multi-step reactions involving:

  • Condensation reactions : For example, imidazo[2,1-b]thiazole cores are formed by reacting hydrazine derivatives with ketones or aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) .
  • Amide coupling : Propanamido-benzamide moieties are introduced using carbodiimide-based coupling agents or direct acylation under reflux conditions .
  • Solvent optimization : Absolute ethanol is often preferred for reflux reactions due to its polarity and ability to dissolve aromatic intermediates .

Q. How is the structural characterization of this compound validated in academic studies?

  • X-ray crystallography : Used to resolve the 3D structure, particularly for confirming the imidazo[2,1-b]thiazole core and methoxyphenyl substituents .
  • Spectroscopic techniques :
    • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1721 cm⁻¹) .
    • NMR : Assigns proton environments (e.g., methoxy groups at ~3.8 ppm in 1^1H NMR) .

Q. What preliminary biological assays are used to screen its pharmacological potential?

  • In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values reported in the µM range .
  • Antimicrobial screening : Evaluated via agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic labs?

  • Reaction condition tuning :

    VariableOptimization StrategyExample Impact
    SolventSwitch from ethanol to DMF for higher solubility of intermediatesYield increase from 70% to 85%
    CatalystUse Lewis acids (e.g., ZnCl₂) to accelerate cyclizationReaction time reduced by 30%
  • Purification : Gradient column chromatography with silica gel (hexane:ethyl acetate) improves purity (>95%) .

Q. What mechanistic insights exist for its reported antitumor activity?

  • DNA intercalation : The planar imidazo[2,1-b]thiazole core may intercalate with DNA, disrupting replication (supported by UV-vis and fluorescence quenching studies) .
  • Enzyme inhibition : Structural analogs show inhibition of topoisomerase II, suggesting a similar mechanism .
  • Contradictions : Some studies report low selectivity between cancerous and normal cells, necessitating SAR (structure-activity relationship) adjustments .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Quantum chemical calculations : Predict electron distribution and reactive sites for functionalization (e.g., adding trifluoromethyl groups for metabolic stability) .
  • Molecular docking : Screens derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .
  • ADMET modeling : Estimates solubility, permeability, and toxicity profiles early in design .

Q. What strategies resolve contradictions in reported pharmacological data across studies?

  • Comparative assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in potency .
  • Crystallographic validation : Confirm that batch-to-batch structural variations (e.g., polymorphs) do not affect activity .

Q. How can the compound’s pharmacokinetic limitations (e.g., low bioavailability) be addressed?

  • Prodrug synthesis : Introduce hydrolyzable esters (e.g., methyl benzoate) to enhance absorption .
  • Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve solubility and target tumor tissues .

Q. What advanced analytical techniques validate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., KDK_D values in nM range) .
  • Cryo-EM : Resolves compound-protein complexes at near-atomic resolution for mechanistic insights .

Q. How are multi-step syntheses designed to minimize toxic byproducts?

  • Green chemistry principles :
    • Replace chlorinated solvents with cyclopentyl methyl ether (CPME) .
    • Use catalytic methods (e.g., Pd-catalyzed cross-coupling) to reduce waste .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Reactant of Route 2
4-(3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide

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